![molecular formula C14H16N4O2 B4135899 (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine](/img/structure/B4135899.png)
(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine
Overview
Description
(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine, also known as NPEA, is a chemical compound that has been studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine as a fluorescent probe for NO involves the reaction of the amine group with NO to form a nitrosamine, which then undergoes a rearrangement to form a fluorescent product. As a PKC inhibitor, (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine binds to the enzyme at the ATP binding site, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine has been shown to selectively inhibit PKC activity in vitro, suggesting its potential use as a therapeutic agent for diseases involving dysregulated PKC signaling. The fluorescent product formed by the reaction of (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine with NO has been used to detect NO release from cells in culture and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine as a fluorescent probe for NO is its high selectivity and sensitivity. However, its use is limited by its potential toxicity and the need for specialized equipment for fluorescence detection. As a PKC inhibitor, (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine may have off-target effects on other enzymes and signaling pathways.
Future Directions
Future research on (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine could focus on the development of improved fluorescent probes for NO detection with increased sensitivity and reduced toxicity. Further studies on the selectivity and off-target effects of (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine as a PKC inhibitor could provide insight into its potential use as a therapeutic agent for PKC-related diseases. Additionally, the development of other chemical compounds with similar properties to (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine could expand the range of applications for this class of compounds in scientific research.
Scientific Research Applications
(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine has been studied for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule in many physiological processes, and its detection can provide insight into various disease states. (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine has also been studied for its potential use as a selective inhibitor of protein kinase C (PKC), an enzyme involved in many cellular signaling pathways.
properties
IUPAC Name |
N'-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-18(20)14-5-3-13(4-6-14)17-9-8-16-11-12-2-1-7-15-10-12/h1-7,10,16-17H,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAXTIGVHWROFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCNC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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